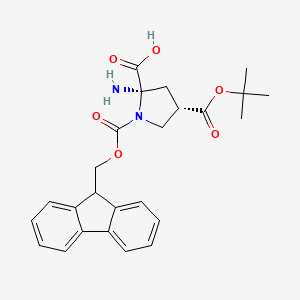
(2r,4s)-1-Fmoc-4-boc-aminopyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S)-1-Fmoc-4-boc-aminopyrrolidine-2-carboxylic acid is a chiral compound that plays a significant role in organic synthesis and pharmaceutical research. It is characterized by the presence of a fluoromethoxycarbonyl (Fmoc) group and a tert-butoxycarbonyl (Boc) group, which are commonly used as protecting groups in peptide synthesis. The compound’s unique stereochemistry, with the (2R,4S) configuration, makes it valuable in the synthesis of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-1-Fmoc-4-boc-aminopyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common route includes the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Boc group, typically through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Fmoc Protection: The carboxylic acid group is then protected using the Fmoc group, usually by reacting with Fmoc-Cl in the presence of a base like sodium bicarbonate.
Cyclization: The protected intermediate undergoes cyclization to form the pyrrolidine ring, often using a cyclization agent such as triphosgene.
Purification: The final product is purified using techniques like column chromatography to obtain the desired this compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-1-Fmoc-4-boc-aminopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc and Boc groups can be selectively removed under specific conditions, allowing for further functionalization of the molecule.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, typically involving the pyrrolidine ring or the carboxylic acid group.
Coupling Reactions: It is commonly used in peptide coupling reactions, where the protected amino acid is coupled with other amino acids to form peptides.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is used to remove the Boc group.
Coupling Reagents: Carbodiimides such as EDC or DCC, often in combination with HOBt or HOAt, are used for peptide coupling reactions.
Major Products Formed
The major products formed from these reactions include deprotected intermediates, coupled peptides, and various functionalized derivatives of the pyrrolidine ring.
Scientific Research Applications
(2R,4S)-1-Fmoc-4-boc-aminopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new synthetic methodologies.
Biology: The compound is used in the synthesis of peptides and peptidomimetics, which are important in studying protein-protein interactions and enzyme functions.
Medicine: It is utilized in the development of pharmaceutical compounds, particularly in the synthesis of drug candidates with specific stereochemistry.
Industry: The compound is used in the production of fine chemicals and advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of (2R,4S)-1-Fmoc-4-boc-aminopyrrolidine-2-carboxylic acid is primarily related to its role as a protecting group in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxylic acid functionalities, respectively, allowing for selective reactions to occur at other sites of the molecule. The compound’s stereochemistry ensures that the resulting peptides or other products have the desired chiral configuration, which is crucial for their biological activity.
Comparison with Similar Compounds
Similar Compounds
(2R,4S)-1-Fmoc-4-boc-aminopyrrolidine-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
(2R,4S)-1-Fmoc-4-boc-aminopyrrolidine-2-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.
(2R,4S)-1-Fmoc-4-boc-aminopyrrolidine-2-hydroxyl: Similar structure but with a hydroxyl group instead of a carboxylic acid.
Uniqueness
The uniqueness of (2R,4S)-1-Fmoc-4-boc-aminopyrrolidine-2-carboxylic acid lies in its specific stereochemistry and the presence of both Fmoc and Boc protecting groups. This combination allows for precise control over the synthesis of complex molecules, making it a valuable tool in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C25H28N2O6 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(2R,4S)-2-amino-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H28N2O6/c1-24(2,3)33-21(28)15-12-25(26,22(29)30)27(13-15)23(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14,26H2,1-3H3,(H,29,30)/t15-,25+/m0/s1 |
InChI Key |
AGXHKHOHZANTQV-ODCWNRFASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1C[C@@](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



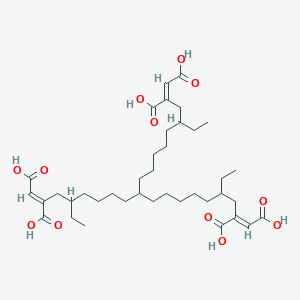
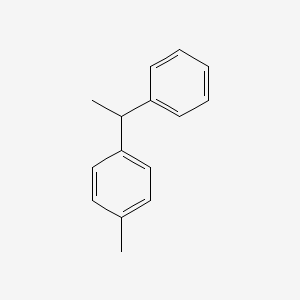
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14116807.png)
![N-(3-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14116817.png)
![N-[4-(Phenylmethyl)cyclohexyl]benzenamine](/img/structure/B14116822.png)
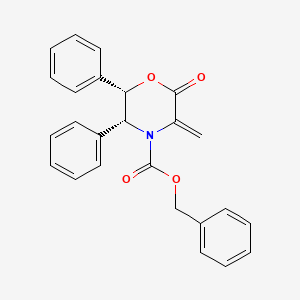
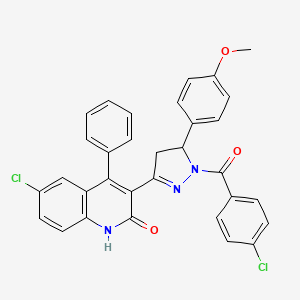
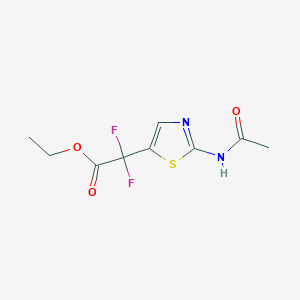
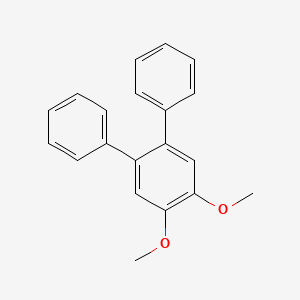
![N-(3-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116867.png)

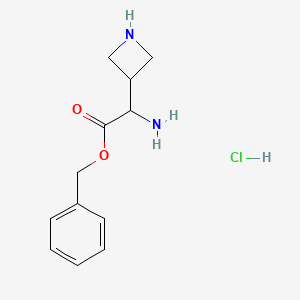
![3-(Dimethylamino)-1-[3-phenoxy-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one](/img/structure/B14116878.png)
